Maytansinol

概要

説明

準備方法

Maytansinol can be prepared through various synthetic routes. One method involves reacting a compound of Formula I with at least one organometallic reagent to produce the compound of Formula II . Another method involves converting bridged acetals of this compound to this compound, which minimizes processing steps and reduces solvent volumes, making the process more efficient and scalable . Industrial production methods often employ these synthetic routes to ensure high yields and purity of the compound.

化学反応の分析

Maytansinol undergoes several types of chemical reactions, including acylation, oxidation, and reduction. The acylation reaction of this compound is particularly significant as it leads to the formation of various derivatives with novel modifications of the maytansine scaffold . Common reagents used in these reactions include organometallic reagents and acylating agents. The major products formed from these reactions are maytansine derivatives, which have shown high cytotoxicity and potential in targeted cancer therapy .

科学的研究の応用

Antibody-Drug Conjugates (ADCs)

Maytansinol is utilized in the formulation of ADCs, which combine monoclonal antibodies with cytotoxic agents to selectively target cancer cells while minimizing damage to normal tissues. The ADCs leverage the specificity of antibodies to deliver this compound directly to tumor sites, enhancing therapeutic efficacy and reducing systemic toxicity. Notable ADCs include:

- Trastuzumab Emtansine : This drug conjugate combines trastuzumab (an antibody targeting HER2) with this compound derivative DM1, demonstrating effectiveness in HER2-positive breast cancer.

- Other Clinical Candidates : Several ADCs incorporating this compound derivatives are under clinical trials, showcasing promising results in various malignancies.

Microtubule Targeting Agents

As an MTA, this compound disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis. Its mechanism involves binding to a specific site on tubulin that is distinct from that targeted by other MTAs like paclitaxel. This unique action allows for potential combination therapies with existing MTAs to overcome resistance mechanisms .

Synthesis and Derivatives

The synthesis of this compound and its derivatives involves various chemical modifications aimed at enhancing its pharmacological properties while reducing toxicity. Key synthetic pathways include:

- C-3 Esters : These derivatives are synthesized through esterification reactions involving this compound. Modifications at different positions lead to compounds with varied cytotoxic profiles.

- Acylation Reactions : Recent studies have explored novel structural modifications through acylation, resulting in derivatives with improved efficacy against resistant cancer cell lines .

Clinical Trials

Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound-based therapies:

- Trastuzumab Emtansine has shown significant improvements in progression-free survival rates among patients with HER2-positive breast cancer compared to standard therapies.

- Ongoing trials are assessing new ADCs targeting different tumor types, aiming to establish broader applications for this compound derivatives.

Mechanistic Studies

Research has demonstrated that this compound's interaction with tubulin induces conformational changes that affect microtubule stability. Studies utilizing advanced imaging techniques have provided insights into how these changes propagate through microtubule networks, potentially informing future therapeutic strategies .

Data Table: Summary of this compound Applications

| Application Type | Description | Examples |

|---|---|---|

| Antibody-Drug Conjugates | Targeted delivery of cytotoxic agents | Trastuzumab Emtansine |

| Microtubule Targeting | Disruption of tubulin polymerization | Various clinical candidates |

| Synthesis | Modification of chemical structure for improved efficacy | C-3 esters, acylation derivatives |

作用機序

Maytansinol exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to mitotic arrest and apoptosis of cancer cells. The molecular targets involved in this mechanism include tubulin and microtubules, which are essential for cell division and proliferation .

類似化合物との比較

Maytansinol is structurally similar to other maytansinoids, such as ansamitocin P-3 and ansamitocin P-4 . These compounds share the same ansamacrolide structure and exhibit similar cytotoxic properties. this compound is unique in its ability to form a wide range of derivatives through acylation reactions, making it a valuable precursor for the development of targeted cancer therapies . Other similar compounds include mertansine (DM1) and ravtansine (DM4), which are used in antibody-drug conjugates for cancer treatment .

生物活性

Maytansinol, a derivative of maytansine, is a naturally occurring compound with significant biological activity, particularly in the field of oncology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and recent advances in research, including case studies and structural activity relationships.

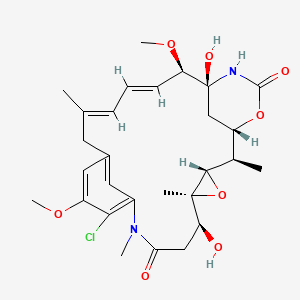

Chemical Structure and Properties

This compound is classified as a 19-membered ansamacrolide. Its chemical structure is crucial for its biological activity, particularly its interaction with tubulin. The presence of specific functional groups, such as the C-3 ester and C-9 carbinolamide, significantly influences its cytotoxic effects.

The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of microtubule assembly. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The interaction with tubulin destabilizes the microtubule dynamics, which is essential for mitosis.

| Mechanism | Description |

|---|---|

| Tubulin Binding | Inhibits microtubule polymerization |

| Cell Cycle Arrest | Prevents progression through mitosis |

| Induction of Apoptosis | Triggers programmed cell death in cancer cells |

Biological Activity

Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. A study comparing this compound with its analogs revealed that modifications to its structure can enhance or diminish its biological activity.

Case Studies

- Antitumor Activity : In vitro studies showed that this compound derivatives displayed significant cytotoxicity against multiple myeloma cells. The conjugation of this compound to antibodies has been explored to target specific cancer cells while minimizing systemic toxicity .

- Structural Activity Relationship (SAR) : A study synthesized 32 new maytansinoid analogs, identifying seven that were more potent than the parent compound. The presence of a free carbinolamide at C-9 was found to be advantageous for optimal activity .

Table 2: Summary of Biological Activities

Recent Research Findings

Recent studies have focused on improving the pharmacological profile of this compound through the development of antibody-drug conjugates (ADCs). These conjugates utilize the potent cytotoxicity of this compound while targeting specific tumor markers, thereby reducing off-target effects.

- ADCs Development : Research indicates that ADCs based on this compound have shown improved stability and reduced hydrophobicity compared to other ADCs like auristatins . This characteristic enhances their potential for clinical applications.

- Immunogenicity : A tiered approach was employed to assess the immunogenicity of this compound-based ADCs, ensuring that immune responses are effectively monitored during clinical trials .

特性

CAS番号 |

57103-68-1 |

|---|---|

分子式 |

C28H37ClN2O8 |

分子量 |

565.1 g/mol |

IUPAC名 |

(2R,5S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |

InChI |

InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20?,21?,22-,25?,27+,28+/m1/s1 |

InChIキー |

QWPXBEHQFHACTK-DTOWAFQPSA-N |

SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |

異性体SMILES |

C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |

正規SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |

外観 |

Solid powder |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Maytansinol; Ansamitocin P-0; Ansamitocin P 0; Antibiotic C 15003P 0; NSC 239386; NSC-239386; NSC239386; maytansine derivative. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。